molecular formula C14H16N2O4 B1499934 5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione CAS No. 1189662-98-3

5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione

Cat. No. B1499934
CAS RN: 1189662-98-3
M. Wt: 281.32 g/mol
InChI Key: NIEZSPZJJAAUKU-WNWXXORZSA-N
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Description

5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione, also known as deuterated etizolam, is a benzodiazepine analog that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

Deuterated etizolam works by binding to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor. This binding enhances the inhibitory effects of GABA, leading to anxiolytic, hypnotic, and anticonvulsant effects. The deuterium substitution in 5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione etizolam has been found to alter the binding affinity of the compound to the GABA receptor, which may contribute to its longer half-life.
Biochemical and Physiological Effects
Studies have shown that 5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione etizolam has similar biochemical and physiological effects to its non-5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione counterpart. These effects include sedation, muscle relaxation, and anticonvulsant properties. However, 5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione etizolam has a longer half-life, which may result in a more sustained effect.

Advantages and Limitations for Lab Experiments

Deuterated etizolam has several advantages for lab experiments, including its longer half-life, which allows for a more sustained effect. It also has a higher potency than its non-5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione counterpart, which may make it a more effective therapeutic agent. However, 5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione etizolam is more expensive to synthesize and may be more difficult to obtain than its non-5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione counterpart.

Future Directions

There are several future directions for research on 5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione etizolam. One area of interest is its potential use in treating alcohol withdrawal syndrome and post-traumatic stress disorder. Another area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione etizolam and its potential therapeutic applications.

Scientific Research Applications

Deuterated etizolam has been studied for its potential therapeutic applications, including its use as an anxiolytic, hypnotic, and anticonvulsant agent. It has also been studied for its potential use in treating alcohol withdrawal syndrome and post-traumatic stress disorder. Research has shown that 5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione etizolam has a longer half-life than its non-5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione counterpart, which may make it a more effective therapeutic agent.

properties

IUPAC Name

5-(4-ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-14(11(17)15-13(19)16-12(14)18)9-5-7-10(8-6-9)20-4-2/h5-8H,3-4H2,1-2H3,(H2,15,16,17,18,19)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEZSPZJJAAUKU-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661949
Record name 5-(4-Ethoxyphenyl)-5-(~2~H_5_)ethylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethoxyphenyl)-5-(ethyl-d5)barbituric Acid

CAS RN

1189662-98-3
Record name 5-(4-Ethoxyphenyl)-5-(~2~H_5_)ethylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
5-(4-Ethoxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione

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